molecular formula C14H21NO2 B1629653 3-(2-Isopropoxyphenoxy)piperidine CAS No. 902837-37-0

3-(2-Isopropoxyphenoxy)piperidine

Cat. No. B1629653
CAS RN: 902837-37-0
M. Wt: 235.32 g/mol
InChI Key: QCCYVFAQQRSICD-UHFFFAOYSA-N
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Description

3-(2-Isopropoxyphenoxy)piperidine, also known as IPP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound belongs to the class of piperidine derivatives and has a molecular weight of 275.4 g/mol.

Mechanism of Action

The mechanism of action of 3-(2-Isopropoxyphenoxy)piperidine is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This compound has also been reported to inhibit the replication of certain viruses, such as hepatitis C virus (HCV), by targeting viral proteins.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral activities. In vitro and in vivo studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and reduce the proliferation of cancer cells. This compound has also been shown to inhibit the replication of HCV and other viruses by targeting viral proteins.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(2-Isopropoxyphenoxy)piperidine in lab experiments include its high purity, well-established synthesis method, and potential applications in various fields of research. However, there are also some limitations associated with the use of this compound. For example, this compound is a relatively expensive compound, and its synthesis requires specialized equipment and expertise. Additionally, the mechanism of action of this compound is not fully understood, which may limit its use in certain applications.

Future Directions

There are several future directions that could be pursued in the research on 3-(2-Isopropoxyphenoxy)piperidine. One potential direction is the development of novel compounds based on this compound that exhibit improved pharmacological properties. Another direction is the investigation of the mechanism of action of this compound, which could lead to the identification of new drug targets. Additionally, the use of this compound in the preparation of functional materials, such as liquid crystals and polymers, could be further explored. Finally, the potential applications of this compound in other areas of research, such as agriculture and environmental science, could be investigated.

Scientific Research Applications

3-(2-Isopropoxyphenoxy)piperidine has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been investigated for its anti-inflammatory, anti-cancer, and anti-viral activities. In drug discovery, this compound has been used as a building block for the synthesis of novel compounds with improved pharmacological properties. In material science, this compound has been utilized for the preparation of functional materials, such as liquid crystals and polymers.

properties

IUPAC Name

3-(2-propan-2-yloxyphenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-11(2)16-13-7-3-4-8-14(13)17-12-6-5-9-15-10-12/h3-4,7-8,11-12,15H,5-6,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCCYVFAQQRSICD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1OC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90639904
Record name 3-{2-[(Propan-2-yl)oxy]phenoxy}piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90639904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

902837-37-0
Record name 3-{2-[(Propan-2-yl)oxy]phenoxy}piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90639904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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